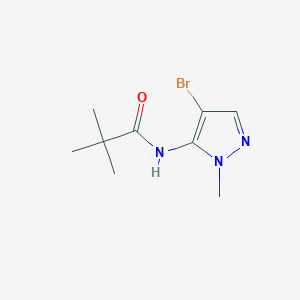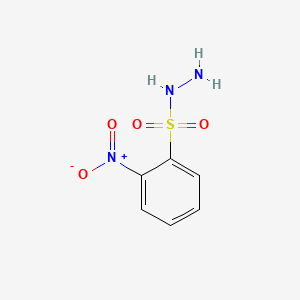
3-Methylisonicotinamide
Overview
Description
3-Methylisonicotinamide (3-MI) is a derivative of nicotinic acid (NA) and is a promising compound for the development of new drugs and other biotechnological applications. 3-MI is a small molecule that can be easily synthesized and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Metabolic Regulation and Disease Therapy
3-Methylisonicotinamide, a product of Nicotinamide N-methyltransferase (Nnmt) activity, plays a significant role in metabolic regulation. Nnmt, which methylates nicotinamide (a form of vitamin B3), has emerged as a key metabolic regulator in various tissues, including the liver and adipocytes. The enzyme's expression correlates with metabolic parameters in mice and humans, influencing glucose and cholesterol metabolism. Importantly, the metabolic effects of Nnmt are mediated by its product, suggesting a potential pathway for metabolic disease therapy (Hong et al., 2015).
Involvement in Multiple Metabolic Pathways
Beyond its role in clearing excess vitamin B3, Nicotinamide N-methyltransferase (NNMT) impacts multiple metabolic pathways in different tissues and even cancer cells. Its functions extend to consuming methyl donors and generating active metabolites, indicating its broad influence in physiology and disease. This expansion of NNMT's role highlights potential avenues for therapeutic intervention in various conditions (Pissios, 2017).
Role in Adipose Tissue and Homocysteine Secretion
NNMT is also highly active in adipocytes and adipose tissue, contributing significantly to homocysteine secretion. Its activity increases in differentiation-dependent manners in certain cells, and its inhibition can affect homocysteine release. These findings suggest a link between adipose tissue NNMT and elevated plasma homocysteine levels in specific treatments, highlighting its relevance in metabolic processes and potential therapeutic targets (Riederer et al., 2009).
Influence on Stem Cell Survival and Differentiation
In the realm of stem cell research, nicotinamide, closely related to 3-Methylisonicotinamide, has been observed to promote cell survival and differentiation in human pluripotent stem cells. It functions as a kinase inhibitor, affecting pathways crucial for pluripotency and differentiation in stem cell applications. This finding provides valuable insights for developing nicotinamide-related therapies and stem cell applications (Meng et al., 2018).
Sustainable Design for Plant Protection
A study exploring sustainable synthesis of organic salts using naturally occurring nicotinamide (vitamin B3) for application as environmentally friendly agrochemicals has been conducted. The resulting salts, including those related to N-alkylnicotinamide, demonstrated superior herbicidal activity and low environmental risk, suggesting a potential agricultural application of compounds related to 3-Methylisonicotinamide (Stachowiak et al., 2022).
properties
IUPAC Name |
3-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDMUIQZTHZWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376256 | |
| Record name | 3-methylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisonicotinamide | |
CAS RN |
251101-36-7 | |
| Record name | 3-methylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Naphtho[2,1-b]furan-1-yl-acetic acid](/img/structure/B1598064.png)
![[1,1'-Biphenyl]-3,3'-dicarbonitrile](/img/structure/B1598068.png)


![(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1598073.png)




